molecular formula C18H29N3O3S B5349843 1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide

Cat. No. B5349843
M. Wt: 367.5 g/mol
InChI Key: QXYJEJKRPHGMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. The compound has been of great interest to scientists due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of neurotransmitters in the central nervous system. It has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been shown to possess anticonvulsant and anxiolytic activities. The compound has been found to modulate the activity of neurotransmitters in the central nervous system, including GABA, glutamate, and serotonin.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits potent pharmacological effects. However, the compound has several limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide. One potential direction is to investigate the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another potential direction is to study the compound's pharmacokinetics and pharmacodynamics in order to optimize its therapeutic potential. Additionally, further research is needed to determine the compound's potential toxicity and to develop safe and effective dosing regimens.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide can be synthesized by reacting 1-(dimethylamino)sulfonyl-2-methyl-1-phenylpropan-1-one with piperidine-4-carboxylic acid in the presence of a suitable base. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been shown to possess anticonvulsant and anxiolytic activities.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-methyl-1-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-14(2)17(15-8-6-5-7-9-15)19-18(22)16-10-12-21(13-11-16)25(23,24)20(3)4/h5-9,14,16-17H,10-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYJEJKRPHGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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